molecular formula C15H21N5O B2980040 1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea CAS No. 2034416-88-9

1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea

Cat. No.: B2980040
CAS No.: 2034416-88-9
M. Wt: 287.367
InChI Key: MJDIZYYGKHEHDU-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is an organic compound that features a urea moiety linked to a pyrazole ring, which is further substituted with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Pyridine: The pyrazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.

    Urea Formation: The final step involves the reaction of the substituted pyrazole with tert-butyl isocyanate to form the urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the urea moiety or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

    1-(tert-Butyl)-3-(pyridin-3-yl)urea: Lacks the pyrazole ring, which may result in different biological activity.

    1-(tert-Butyl)-3-((1-methyl-1H-pyrazol-5-yl)methyl)urea: Lacks the pyridine ring, which may affect its binding affinity and specificity.

Uniqueness: 1-(tert-Butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is unique due to the presence of both the pyrazole and pyridine rings, which may confer specific binding properties and biological activities not seen in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-tert-butyl-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-15(2,3)18-14(21)17-10-12-8-13(19-20(12)4)11-6-5-7-16-9-11/h5-9H,10H2,1-4H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDIZYYGKHEHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CC(=NN1C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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